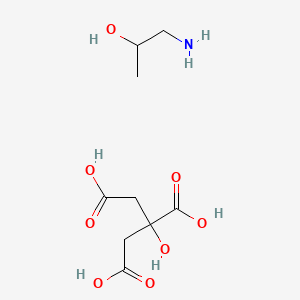
(2-Hydroxypropyl)ammonium citrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Hydroxypropyl)ammonium citrate is a chemical compound with the molecular formula C15H35N3O10. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom bonded to four organic groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxypropyl)ammonium citrate typically involves the reaction of citric acid with 2-amino-1-propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Citric Acid+2-Amino-1-propanol→(2-Hydroxypropyl)ammonium citrate
The reaction conditions include maintaining a specific temperature and pH to optimize the yield of the product. The reaction is usually carried out in an aqueous medium, and the product is purified through crystallization or other suitable methods .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness. Industrial production may also involve the use of catalysts to enhance the reaction rate and yield. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
化学反应分析
Types of Reactions
(2-Hydroxypropyl)ammonium citrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives. Substitution reactions can lead to the formation of various substituted ammonium compounds .
科学研究应用
(2-Hydroxypropyl)ammonium citrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems and treatment of certain medical conditions.
Industry: It is used in the formulation of various industrial products, including detergents, disinfectants, and personal care products
作用机制
The mechanism of action of (2-Hydroxypropyl)ammonium citrate involves its interaction with specific molecular targets and pathways. The compound exerts its effects through various mechanisms, including:
Binding to Enzymes: It can bind to specific enzymes, altering their activity and affecting biochemical pathways.
Membrane Interaction: The compound can interact with cell membranes, affecting their permeability and function.
Signal Transduction: It may influence signal transduction pathways, leading to changes in cellular responses
相似化合物的比较
Similar Compounds
Some similar compounds to (2-Hydroxypropyl)ammonium citrate include:
- N,N,N-Trimethyl chitosan (TMC)
- N-[(2-Hydroxy-3-trimethyl ammonium) propyl] chitosan (HTCC)
- Quaternary ammonium chitosan derivatives
Uniqueness
This compound is unique due to its specific structure and propertiesIts unique combination of properties makes it suitable for a wide range of applications in various fields .
属性
CAS 编号 |
30798-32-4 |
|---|---|
分子式 |
C9H17NO8 |
分子量 |
267.23 g/mol |
IUPAC 名称 |
1-aminopropan-2-ol;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H8O7.C3H9NO/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-3(5)2-4/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3,5H,2,4H2,1H3 |
InChI 键 |
KFAOXEXTCSIFGD-UHFFFAOYSA-N |
规范 SMILES |
CC(CN)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


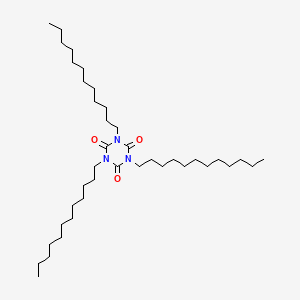
![[(4aR,7R,8aR)-2-ethyl-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ium-7-yl] 4-methoxybenzoate;bromide](/img/structure/B14676463.png)
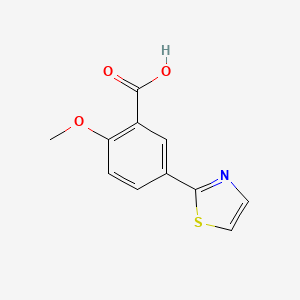
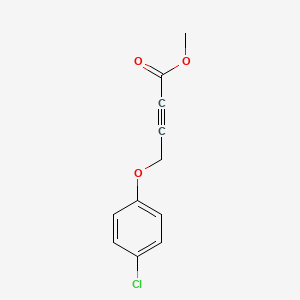
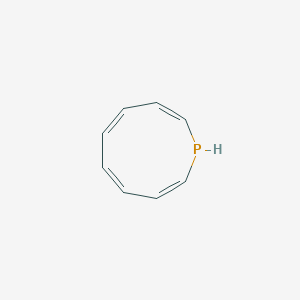


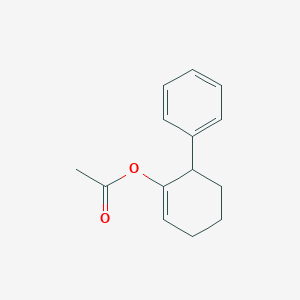
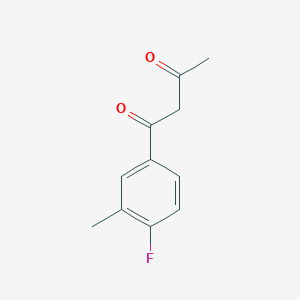
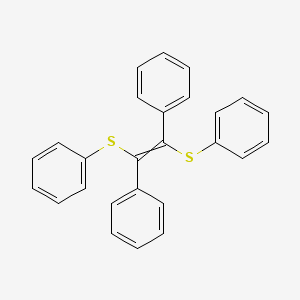

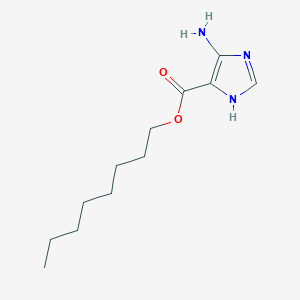
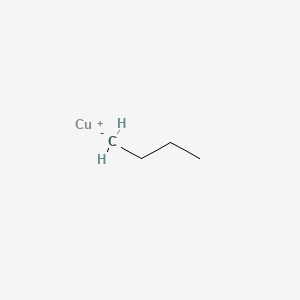
![1,3-Dichloro-2-[(2-methylphenyl)methyl]benzene](/img/structure/B14676523.png)
